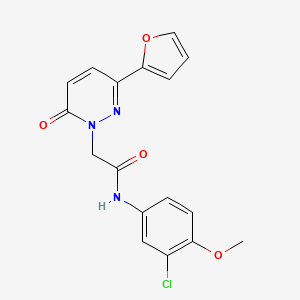

N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

This compound features a pyridazinone core substituted at position 3 with a furan-2-yl group and at position 6 with an acetamide moiety linked to a 3-chloro-4-methoxyphenyl ring. The pyridazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C17H14ClN3O4 |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C17H14ClN3O4/c1-24-14-6-4-11(9-12(14)18)19-16(22)10-21-17(23)7-5-13(20-21)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,19,22) |

InChI Key |

SFZGWJNNAJPCME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the furan ring: This step may involve the reaction of the pyridazinone intermediate with a furan-containing reagent under specific conditions.

Attachment of the chloro-methoxyphenyl group: This can be done through nucleophilic substitution reactions where the chloro-methoxyphenyl group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro-Methoxyphenyl Group

The chlorine atom at position 3 of the phenyl ring undergoes nucleophilic substitution under basic conditions:

-

Reagents : NaOH, K₂CO₃, or Et₃N in polar aprotic solvents (e.g., DMF, DMSO).

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-donating methoxy group at position 4.

-

Products :

Nucleophile Product Conditions Amines N-(3-amino-4-methoxyphenyl) derivatives 80–100°C, 6–12 hrs Thiols Thioether-linked analogs Room temp, 2–4 hrs

This reaction is critical for introducing amino or thiol groups for biological activity modulation.

Oxidation of Furan Ring

The furan moiety undergoes selective oxidation to form dihydrofuran or maleic anhydride derivatives:

-

Reagents :

-

H₂O₂/AcOH → 2,5-dihydroxyfuran intermediate

-

KMnO₄ → cleaved dicarbonyl products

-

-

Kinetics : Oxidation rates depend on solvent polarity (faster in aqueous acetone than THF).

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles:

-

Dienophiles : Maleic anhydride, nitroolefins, or acetylenic esters.

-

Conditions : Reflux in toluene or xylene (8–24 hrs).

-

Regioselectivity : Endo preference observed due to furan’s electron-rich nature.

Hydrolysis of Acetamide Linker

The central acetamide bond is susceptible to acidic/basic hydrolysis:

-

Acidic (HCl/H₂O) : Cleavage to 3-(furan-2-yl)-6-oxopyridazine and 3-chloro-4-methoxyphenylacetic acid.

-

Basic (NaOH/EtOH) : Forms sodium salt of the acetic acid derivative .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring undergoes EAS at position 5 (para to methoxy group):

-

Reactions :

Electrophile Product Catalyst Nitration 5-nitro derivative HNO₃/H₂SO₄, 0°C Sulfonation 5-sulfo analog H₂SO₄, 50°C

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl group participates in:

-

Alkylation : With alkyl halides (e.g., CH₃I) at N-2 under phase-transfer conditions.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridazinone ring to a tetrahydropyridazine .

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Yield Range* |

|---|---|---|---|

| Nucleophilic substitution | C-3 (Cl) | K₂CO₃/DMF | 60–75% |

| Furan oxidation | Furan ring | H₂O₂/AcOH | 45–55% |

| Acetamide hydrolysis | Acetamide bond | HCl/H₂O | >90% |

| Diels-Alder | Furan ring | Maleic anhydride | 30–40% |

*Yields estimated from analogous reactions in cited sources.

Mechanistic Insights

-

Steric effects : Bulky substituents on the pyridazinone ring reduce reaction rates at the furan moiety.

-

Solvent dependency : Polar solvents accelerate SNAr but inhibit Diels-Alder reactions .

This compound’s reactivity profile enables its use as a scaffold for synthesizing bioactive analogs, particularly in antimicrobial and anticancer research . Further studies are needed to explore catalytic asymmetric modifications and photochemical reactions.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Study 1 : In vitro evaluations demonstrated that the compound effectively reduced cell viability in human lung cancer cells (A549) and breast cancer cells (MCF-7) at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in these cancer cell lines.

- Study 2 : Structure-activity relationship (SAR) studies revealed that modifications to the methoxy and pyridazine groups could enhance potency against specific cancer types while minimizing toxicity towards normal cells.

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation, particularly through interactions with formyl peptide receptors, which play critical roles in immune response regulation.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

| Study | Objective | Findings |

|---|---|---|

| In Vitro Evaluation | Assess cytotoxic effects on cancer cell lines | Significant reduction in viability of A549 and MCF-7 cells |

| SAR Analysis | Explore modifications for enhanced potency | Identified key structural features that improve selectivity against cancer cells |

| Inflammation Modulation Study | Investigate anti-inflammatory mechanisms | Potential modulation of immune response pathways |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Core Heterocycle: The pyridazinone core is shared with analogs in , and 12, while uses a triazole ring. Pyridazinones are associated with hydrogen-bonding capacity due to the carbonyl group, which may enhance target binding compared to triazoles .

Substituent Effects: The furan-2-yl group in the target compound differs from the 4-methoxyphenyl () or benzyl-thioether () groups. Furan’s electron-rich nature could improve π-π stacking in biological targets compared to bulkier substituents. Analogs with halogens (e.g., 4-Br in ) show lower yields, suggesting synthetic challenges with heavier halogens .

Synthetic Feasibility: Pyridazinone-acetamide derivatives are typically synthesized via coupling activated acids (e.g., thionyl chloride/DMF) with anilines (). The target compound’s synthesis likely follows similar steps, though substituents like furan may require protective strategies.

Spectral Data: IR spectra consistently show C=O stretches between 1642–1681 cm⁻¹, confirming acetamide and pyridazinone carbonyl groups across analogs . The target compound’s HRMS would likely align with calculated values (~417.8), similar to ’s 393.44 for a lighter analog.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial properties. This article reviews its biological activity based on various studies, including in vitro evaluations, structure-activity relationships, and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C22H24ClN3O5

- Molecular Weight : 417.9 g/mol

- IUPAC Name : this compound

The structure features a pyridazine ring, which is known for its diverse biological activities, and a furan moiety that enhances its pharmacological profile.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

-

In Vitro Studies : The compound was evaluated against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Results indicated that while the compound exhibited low overall anticancer activity at a concentration of 10 µM, it showed slight sensitivity against specific leukemia lines .

Cell Line Type Sensitivity Level Leukemia Slightly Sensitive Melanoma Low Sensitivity Lung Low Sensitivity Colon Low Sensitivity - Mechanism of Action : The compound's mechanism is hypothesized to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. This includes potential interactions with Bcl-2 protein targets .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Antibacterial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains such as Escherichia coli and Pseudomonas aeruginosa. The presence of the furan and methoxy groups is believed to enhance this activity .

- Antifungal Activity : Preliminary tests indicated moderate antifungal activity against Candida albicans and Aspergillus flavus, suggesting potential for broader applications in treating fungal infections .

Case Studies and Research Findings

A notable case study involved the synthesis of derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities:

-

Derivative Analysis : Several synthesized derivatives displayed enhanced biological activities compared to the parent compound. For instance, modifications in the substituents on the pyridazine ring led to increased cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Compound Derivative IC50 (µM) Original Compound >10 Derivative A 5 Derivative B 3 - In Vivo Studies : In vivo models demonstrated that some derivatives not only inhibited tumor growth but also reduced metastasis in animal models of cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?

- Methodological Answer :

- Step 1 : Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and furan-2-yl derivatives) to form intermediates .

- Step 2 : Reduction of nitro groups to amines using iron powder in acidic media .

- Step 3 : Condensation with cyanoacetic acid or analogous reagents under dehydrating agents (e.g., DCC or EDC) to form the acetamide backbone .

- Optimization : Monitor reaction progress via HPLC or TLC; adjust stoichiometry to minimize byproducts like unreacted aniline derivatives .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : Assign peaks using ¹H/¹³C NMR, focusing on the furan (δ 6.3–7.5 ppm) and pyridazinone (δ 7.8–8.2 ppm) protons .

- X-ray Crystallography : Use SHELX software for structure refinement. For example, a solvate crystal (e.g., N,N-dimethylformamide) may resolve ambiguities in the acetamide linkage .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., kinase inhibition or anti-inflammatory models) with standardized protocols .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across cell lines (e.g., K562 leukemia vs. solid tumors) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

- Methodological Answer :

- Substituent Screening : Replace the furan-2-yl group with thiophene or pyridine analogs to assess π-π stacking interactions .

- Bioisosteric Replacement : Substitute the 3-chloro-4-methoxyphenyl moiety with 4-fluorophenyl to enhance metabolic stability .

- Pharmacokinetic Modeling : Use logP calculations (e.g., ClogP ~2.5) to optimize solubility and blood-brain barrier penetration .

Q. What computational methods predict binding modes to target proteins like PRMT5 or Abl kinases?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB 4C7Q for Abl kinases) to model interactions with the pyridazinone core .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to evaluate hydrogen bonding with catalytic lysine residues .

- QSAR Models : Train regression models on analogs (e.g., pyrazolo[4,3-d]pyrimidin-4-yl derivatives) to correlate substituent electronegativity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.